molecular formula C6H11NO B14101592 (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane

(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane

Cat. No.: B14101592
M. Wt: 113.16 g/mol
InChI Key: JNYWVERKQKRXSL-PHDIDXHHSA-N
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Description

(1R,4R)-2-oxa-5-azabicyclo[222]octane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane typically involves cyclization reactions. One common method is the rearrangement of norbornadiene, which reacts with tosyl azide through a (2 + 3)-cycloaddition to form a transient triazoline. This intermediate then undergoes ring-opening to yield the desired bicyclic structure .

Industrial Production Methods: While specific industrial production methods for (1R,4R)-2-oxa-5-azabicyclo[22

Chemical Reactions Analysis

Types of Reactions: (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical nucleophiles include halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action for (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane

InChI

InChI=1S/C6H11NO/c1-2-6-3-7-5(1)4-8-6/h5-7H,1-4H2/t5-,6-/m1/s1

InChI Key

JNYWVERKQKRXSL-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@@H]2CO[C@H]1CN2

Canonical SMILES

C1CC2COC1CN2

Origin of Product

United States

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